

Technical Support Center: Improving M-1121 Oral Bioavailability for Animal Studies

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Compound of Interest		
Compound Name:	M-1211	
Cat. No.:	B15568966	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal oral bioavailability of M-1121 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is M-1121 and what is its mechanism of action?

M-1121 is an experimental, orally active, covalent inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] Its therapeutic potential lies in its ability to disrupt this interaction, which is critical for the progression of certain types of leukemia, particularly those with MLL gene rearrangements.[1][3][4] By inhibiting the Menin-MLL interaction, M-1121 leads to the dose-dependent downregulation of key target genes like HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[1][5]

Q2: What is the reported oral bioavailability of M-1121 in animal models?

In a key preclinical study using female C57BL/6 mice, M-1121 was reported to have an acceptable pharmacokinetic profile with an oral bioavailability of 49.4%.[1] This indicates that a significant portion of the orally administered dose reaches systemic circulation. However, variability in experimental conditions and formulation can lead to different outcomes.

Q3: What was the formulation used to achieve approximately 50% oral bioavailability in mice?







The successful formulation was a suspension of M-1121 in a vehicle composed of 0.5% methyl cellulose with 0.2% Tween 80 (w/w) in water.[1] This simple suspension is a common and effective way to administer poorly soluble compounds in preclinical oral studies.

Q4: What are the likely reasons for observing low or variable oral bioavailability with M-1121?

While M-1121 has demonstrated good oral activity, issues with low or variable bioavailability can arise from several factors:

- Poor Aqueous Solubility: Like many small molecule inhibitors, M-1121's complex structure
 may lead to low solubility in gastrointestinal fluids, making dissolution the rate-limiting step
 for absorption.
- Inadequate Formulation: An improperly prepared or non-homogenous suspension can lead to inaccurate dosing and variable absorption.
- Improper Administration Technique: Incorrect oral gavage technique can result in dosing errors, stress to the animal affecting gut motility, or accidental administration into the trachea. [6][7][8][9]
- Animal-Specific Factors: Differences in animal strain, sex, age, diet, and fasting status can all influence gastrointestinal physiology and drug absorption.[10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vivo oral bioavailability studies with M-1121.

Troubleshooting & Optimization

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Problem	Potential Cause	Troubleshooting Steps & Solutions
Consistently Low Bioavailability	Poor Drug Dissolution: M-1121 may not be dissolving sufficiently in the GI tract.	1. Optimize the Standard Formulation: Ensure the 0.5% methyl cellulose and 0.2% Tween 80 suspension is homogenous. Use a high- shear mixer or sonicator to reduce particle size and improve dispersion. 2. Particle Size Reduction: Consider micronization or nanomilling of the M-1121 powder before preparing the suspension. This increases the surface area for dissolution. 3. Alternative Formulations: If the standard suspension fails, explore other strategies such as lipid-based formulations (e.g., Self- Emulsifying Drug Delivery Systems - SEDDS) or amorphous solid dispersions.
High Variability in Plasma Concentrations (High %CV)	Inconsistent Dosing: Inaccurate dose volumes or non-homogenous suspension.	1. Verify Formulation Homogeneity: Ensure the suspension is continuously stirred during dose preparation and administration to prevent settling. 2. Standardize Gavage Technique: Train all personnel on a consistent oral gavage technique. Ensure the gavage needle is correctly placed and the dose is administered at a steady rate. [6][7][8][9] 3. Control Animal

Troubleshooting & Optimization

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		Fasting: Implement a consistent overnight fasting period (e.g., 12-16 hours) with free access to water before dosing to reduce variability in GI conditions.[11]
No Detectable Plasma Concentration	Dosing Error: Accidental administration into the lungs or esophagus with immediate regurgitation.	1. Refine Gavage Technique: Review and practice proper animal restraint and gavage needle insertion. Observe the animal for any signs of respiratory distress after dosing.[6][7][8][9] 2. Check Formulation Integrity: Confirm the concentration of M-1121 in your dosing formulation via an analytical method like HPLC to rule out preparation errors.
Lower than Expected Cmax	Slow Dissolution/Absorption Rate: The drug is being absorbed, but at a slower rate than expected.	1. Increase Surfactant Concentration: Consider slightly increasing the concentration of Tween 80 in the formulation to improve wetting and dissolution rate. 2. Permeability Assessment: While M-1121 is orally active, its permeability characteristics are not fully published. If solubility is optimized and absorption is still low, consider an in vitro permeability assay (e.g., Caco-2) to investigate potential permeability limitations.[12][13][14][15][16]



Quantitative Data Summary

The following tables summarize the reported pharmacokinetic parameters of M-1121 in female C57BL/6 mice.

Table 1: Single-Dose Pharmacokinetic Parameters of M-1121 in Mice[1]

Parameter	IV Administration (1 mg/kg)	Oral Gavage (5 mg/kg)
Dose (mg/kg)	1	5
Cmax (ng/mL)	-	4153
AUC₀-∞ (ng*h/mL)	8826	43567
t½ (h)	2.5	3.2
CL (mL/min/kg)	1.9	-
Vdss (L/kg)	0.2	-
Oral Bioavailability (F%)	-	49.4%

 Cmax: Maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state.

Experimental Protocols

Protocol 1: Preparation of M-1121 Oral Suspension (0.5% MC + 0.2% Tween 80)

Materials:

- M-1121 powder
- Methyl cellulose (MC)
- Tween 80 (Polysorbate 80)



- Purified water
- Stir plate and magnetic stir bar
- Homogenizer or sonicator (recommended)

Procedure:

- Prepare the Vehicle:
 - To prepare 100 mL of vehicle, add 0.5 g of methyl cellulose to approximately 90 mL of purified water that is being stirred.
 - Heat the mixture slightly (to ~40-50°C) while stirring to aid the dissolution of methyl cellulose.
 - Once the methyl cellulose is fully dissolved, allow the solution to cool to room temperature.
 - o Add 0.2 g (or 0.2 mL) of Tween 80 to the solution.
 - Add purified water to bring the final volume to 100 mL and mix thoroughly.
- Prepare the M-1121 Suspension:
 - Calculate the required amount of M-1121 and vehicle for your study. For a 5 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the concentration required is 0.5 mg/mL.
 - Weigh the M-1121 powder and add it to the appropriate volume of the prepared vehicle.
 - Mix vigorously using a vortex mixer.
 - For improved homogeneity and reduced particle size, use a homogenizer or sonicator until a fine, uniform suspension is achieved.
 - Continuously stir the suspension during dose administration to ensure each animal receives a consistent dose.

Protocol 2: In Vivo Oral Bioavailability Study in Mice



Animal Model:

- Female C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
- Animals should be housed with a 12-hour light/dark cycle and given access to standard chow and water ad libitum.

Procedure:

- Acclimatization and Fasting:
 - Allow animals to acclimate for at least 3 days before the study.
 - Fast the mice overnight (12-16 hours) before dosing, with free access to water.

Dosing:

- Weigh each mouse immediately before dosing to calculate the precise volume.
- Oral (PO) Group: Administer the M-1121 suspension (e.g., at 5 mg/kg) via oral gavage.
 The recommended maximum volume is 10 mL/kg.
- Intravenous (IV) Group: For determination of absolute bioavailability, administer M-1121 in a suitable IV formulation (e.g., 10% NMP, 10% Solutol® HS15, and 80% saline) via the tail vein (e.g., at 1 mg/kg).[1]
- Record the exact time of dosing for each animal.

Blood Sampling:

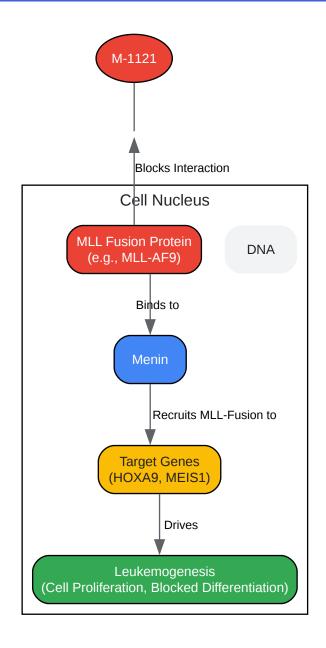
- \circ Collect sparse blood samples (approx. 50-100 μ L) from a consistent site (e.g., tail vein or saphenous vein) at predetermined time points.
- Suggested time points for PO dosing: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
- Suggested time points for IV dosing: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).



- · Plasma Processing and Analysis:
 - Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
 - Harvest the plasma and store at -80°C until analysis.
 - Quantify the concentration of M-1121 in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
- Pharmacokinetic Analysis:
 - Use pharmacokinetic software to calculate parameters including Cmax, Tmax, AUC, and t½.
 - Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

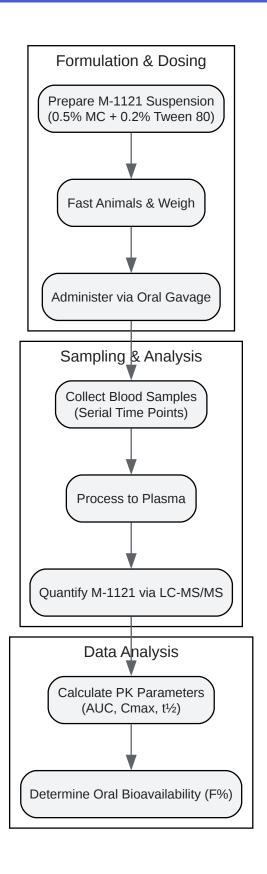




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Caption: M-1121 Mechanism of Action.

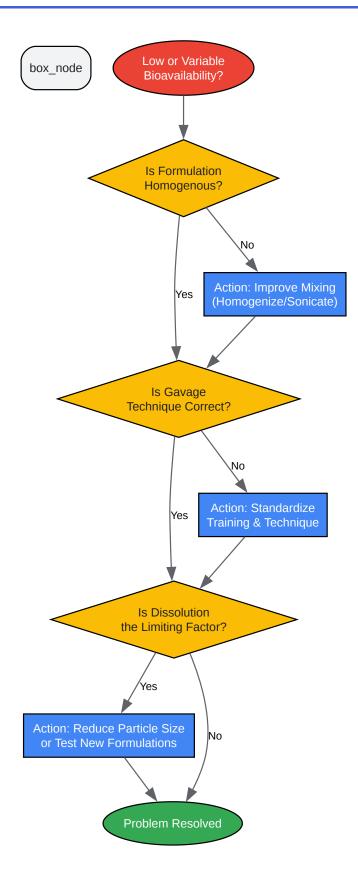




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Caption: Experimental Workflow for an Oral Bioavailability Study.





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Caption: Troubleshooting Logic for M-1121 Oral Dosing.



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